N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and an oxadiazole ring, which is often found in compounds with antimicrobial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The benzofuran core can be synthesized via a Friedel-Crafts acylation reaction followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity or biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on antimicrobial and anti-inflammatory agents.
Medicine: It could be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Its unique chemical properties might make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological molecules through hydrogen bonding or hydrophobic interactions, while the benzofuran core might interact with different targets, leading to a combined effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-α-methyl-β-alanine
- N-(3,5-dimethylphenyl)-α-methyl-β-alanine
- N-(2,4-dimethylphenyl)-N’-methylformamidine
Uniqueness
What sets N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide apart from these similar compounds is its unique combination of the benzofuran and oxadiazole rings. This combination can result in a compound with distinct biological activities and chemical properties, making it a valuable target for further research and development.
Properties
Molecular Formula |
C22H21N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-11-8-14(4)18-15(5)20(27-17(18)9-11)22(26)23-21-19(24-28-25-21)16-7-6-12(2)13(3)10-16/h6-10H,1-5H3,(H,23,25,26) |
InChI Key |
PLGJKZZAKQRWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(C=C(C=C4O3)C)C)C)C |
Origin of Product |
United States |
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